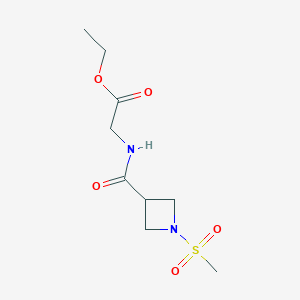

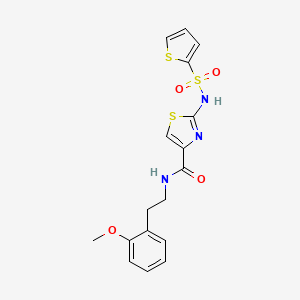

Ethyl 2-(1-(methylsulfonyl)azetidine-3-carboxamido)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of azetidines, such as Ethyl 2-(1-(methylsulfonyl)azetidine-3-carboxamido)acetate, can be achieved through various methods. One of the most efficient ways to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction .Molecular Structure Analysis

The molecular structure of this compound consists of nine carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, five oxygen atoms, and one sulfur atom.Chemical Reactions Analysis

Azetidines, including this compound, are important four-membered heterocycles used in organic synthesis and medicinal chemistry. The reactivity of azetidines is driven by a considerable ring strain .Wissenschaftliche Forschungsanwendungen

Multicomponent Synthesis and Dynamic NMR Studies

The compound plays a crucial role in the synthesis of arylsulfonamides through a one-pot multicomponent reaction involving an enamine, an acetylenic compound, and an arylsulfonyl isocyanate. This synthesis pathway demonstrates the compound's utility in creating novel arylsulfonamides showing dynamic NMR behavior due to restricted rotation around the C-N bond. Such compounds are of interest due to their potential applications in various fields including medicinal chemistry and material science (Alizadeh & Rezvanian, 2008).

Synthesis of Cyclopropanecarboxylic Acid Derivatives

Ethyl phenylsulfonylacetate, a related derivative, has been utilized in the synthesis of 1-phenylsulfonylcyclopropanecarboxylic acid and its derivatives. This synthesis pathway highlights the chemical's flexibility in forming structures that are pivotal for the development of new chemical entities with potential industrial and pharmaceutical applications (Takahashi, Suzuki, & Kata, 1985).

Catalytic Systems for Benzimidazole Synthesis

The compound is also integral in developing novel catalytic systems for the efficient synthesis of benzimidazole derivatives. These systems, which involve ionic liquids and FeCl3, catalyze the condensation of benzene-1,2-diamine with aromatic aldehydes, showcasing the compound's role in facilitating green chemistry approaches to heterocyclic compound synthesis (Khazaei et al., 2011).

Biological Evaluation as COX-2 Inhibitors

Furthermore, derivatives of Ethyl 2-(1-(methylsulfonyl)azetidine-3-carboxamido)acetate have been synthesized and evaluated for their biological activity as potent cyclooxygenase-2 (COX-2) inhibitors. This research highlights the compound's relevance in developing new therapeutic agents with analgesic properties (Consalvi et al., 2015).

Antioxidant and Antimicrobial Activities

In addition, studies have explored the bioactive potentials of secondary metabolites from marine sources, where related compounds have been isolated and assessed for their antioxidant and anti-inflammatory activities. Such studies illustrate the compound's significance in discovering new natural products with potential health benefits (Chakraborty & Joy, 2019).

Eigenschaften

IUPAC Name |

ethyl 2-[(1-methylsulfonylazetidine-3-carbonyl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O5S/c1-3-16-8(12)4-10-9(13)7-5-11(6-7)17(2,14)15/h7H,3-6H2,1-2H3,(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKOCXTISEKLHLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C1CN(C1)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methylphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide](/img/structure/B2533104.png)

![N-(3-(furan-2-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2533112.png)

![2-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B2533113.png)

![1-methyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]](/img/structure/B2533115.png)

![N-[2-(Benzylamino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2533117.png)

![N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-N-(4-phenoxyphenyl)adamantane-1-carboxamide](/img/structure/B2533120.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2533125.png)